Potassium diethyl dithiophosphate

Übersicht

Beschreibung

Potassium diethyl dithiophosphate is an organophosphorus compound with the chemical formula (C₂H₅O)₂PS₂K. It is widely used in various industrial applications, particularly in the mining industry as a flotation agent for the beneficiation of base metal sulfides and precious metals. This compound is known for its high selectivity and efficiency in separating valuable minerals from ores.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Potassium diethyl dithiophosphate is typically synthesized by reacting phosphorus pentasulfide with ethanol in the presence of potassium hydroxide. The reaction proceeds as follows:

P2S5+4C2H5OH+2KOH→2(C2H5O)2PS2K+H2S+2H2O

This reaction is carried out under controlled conditions to ensure the complete conversion of reactants to the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions: Potassium diethyl dithiophosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form diethyl dithiophosphoric acid.

Reduction: It can be reduced to form diethyl phosphorodithioate.

Substitution: It can undergo substitution reactions with metal ions to form metal dithiophosphates.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Metal salts like zinc chloride or copper sulfate are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Diethyl dithiophosphoric acid.

Reduction: Diethyl phosphorodithioate.

Substitution: Metal dithiophosphates such as zinc diethyl dithiophosphate.

Wissenschaftliche Forschungsanwendungen

Mining Industry

KDDP is predominantly used as a flotation agent in the mining industry, particularly for the beneficiation of base metal sulfides and precious metals. Its high selectivity and efficiency make it a valuable collector in flotation processes.

- Mechanism of Action : KDDP interacts with metal ions and mineral surfaces to enhance hydrophobicity, allowing for effective separation from gangue minerals. It forms strong bonds with metal ions, increasing the selectivity of the flotation process .

Table 1: Effectiveness of KDDP in Flotation Processes

| Mineral Type | Recovery Rate (%) | Collector Used |

|---|---|---|

| Chalcopyrite | 85 | KDDP |

| Chalcocite | 90 | Mixture of KDDP and Xanthate |

| Bornite | 88 | KDDP |

Chemical Synthesis

In synthetic chemistry, KDDP serves as a reagent for synthesizing other organophosphorus compounds. It is involved in various chemical reactions such as oxidation, reduction, and substitution.

- Common Reactions :

Antioxidant and Enzyme Inhibition

Research has indicated that KDDP may possess antioxidant properties and could act as an enzyme inhibitor. Studies are ongoing to explore its potential therapeutic uses in combating oxidative stress-related diseases .

Medicinal Potential

KDDP is being investigated for its anti-inflammatory and anticancer activities. Preliminary studies suggest that it may inhibit certain cancer cell lines, making it a candidate for further pharmacological research .

Study on Copper Recovery

A study investigated the effectiveness of KDDP combined with xanthate collectors in recovering copper from ores. The results demonstrated that using a mixture led to higher recovery rates than single collector systems, indicating the synergistic effect of these collectors .

NMR Studies on Complex Formation

Nuclear Magnetic Resonance (NMR) studies have shown that KDDP forms stable complexes with various metal ions (e.g., Ni, Zn, Pb). These studies provide insights into the adsorption behavior of KDDP on mineral surfaces and its coordination modes .

Wirkmechanismus

The mechanism of action of potassium diethyl dithiophosphate involves its interaction with metal ions and mineral surfaces. It acts as a collector in flotation processes by adsorbing onto the surface of sulfide minerals, making them hydrophobic and allowing them to be separated from the gangue minerals. The compound’s effectiveness is attributed to its ability to form strong bonds with metal ions, enhancing the selectivity and efficiency of the flotation process.

Vergleich Mit ähnlichen Verbindungen

- Diethyl dithiophosphoric acid

- Diethyl phosphorodithioate

- Zinc diethyl dithiophosphate

Comparison:

- Diethyl dithiophosphoric acid: Similar in structure but lacks the potassium ion, making it less effective as a flotation agent.

- Diethyl phosphorodithioate: A reduced form of potassium diethyl dithiophosphate, with different reactivity and applications.

- Zinc diethyl dithiophosphate: A metal derivative used as an oil additive, with different industrial applications compared to this compound.

This compound stands out due to its high selectivity and efficiency in mineral flotation processes, making it a valuable compound in the mining industry.

Biologische Aktivität

Potassium diethyl dithiophosphate (KDDP), a compound of significant interest in both chemistry and biology, is primarily recognized for its role as a reagent in the synthesis of organophosphorus compounds. Its biological activity has been investigated extensively, revealing potential applications as an antioxidant, enzyme inhibitor, and therapeutic agent. This article aims to provide a comprehensive overview of the biological activity of KDDP, supported by case studies, research findings, and data tables.

KDDP is synthesized through the reaction of phosphorus pentasulfide with ethanol in the presence of potassium hydroxide. The reaction can be summarized as follows:

This synthesis is typically conducted under controlled conditions to optimize yield and purity.

Antioxidant Properties

Research indicates that KDDP exhibits antioxidant properties, which may help mitigate oxidative stress in biological systems. A study highlighted its ability to scavenge free radicals, contributing to cellular protection against oxidative damage. This property is particularly relevant in the context of diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.

Enzyme Inhibition

KDDP has been investigated for its potential as an enzyme inhibitor. Notably, it has shown inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The inhibition of AChE can lead to increased levels of acetylcholine, impacting neurological function. This activity suggests potential therapeutic applications in treating conditions like Alzheimer's disease, where AChE inhibitors are beneficial .

Cytokine Release Modulation

A significant study demonstrated that KDDP influences cytokine release from macrophages. It was found to upregulate the expression of pro-inflammatory cytokines such as TNF-α and IL-1β when macrophages were exposed to organophosphorus compounds. This suggests that KDDP may play a role in modulating immune responses and inflammation .

Study on Organophosphorus Pesticides

In a controlled study involving guinea pigs, exposure to organophosphorus pesticides led to increased airway hyperreactivity, mediated by macrophage activation and cytokine release. KDDP was shown to enhance this response by increasing TNF-α levels significantly .

Effects on Aquatic Organisms

Research involving brown trout (Salmo trutta) assessed the uptake and distribution of mercury when exposed to various chelating agents, including KDDP. The results indicated that KDDP effectively reduced mercury accumulation in fish tissues, highlighting its potential use in bioremediation strategies .

Table 1: Summary of Biological Activities of this compound

The biological activity of KDDP is largely attributed to its interaction with metal ions and biological molecules. As a collector in flotation processes, it enhances the hydrophobicity of sulfide minerals by adsorbing onto their surfaces. This mechanism is similarly applicable in biological contexts where it interacts with metal ions crucial for various enzymatic reactions .

Eigenschaften

IUPAC Name |

potassium;diethoxy-sulfanylidene-sulfido-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O2PS2.K/c1-3-5-7(8,9)6-4-2;/h3-4H2,1-2H3,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRULIGPZIEJFF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

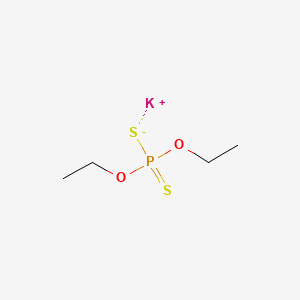

CCOP(=S)(OCC)[S-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10KO2PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

298-06-6 (Parent) | |

| Record name | Potassium diethyl dithiophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003454668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30188082 | |

| Record name | Potassium diethyl dithiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3454-66-8 | |

| Record name | Potassium diethyl dithiophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003454668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium diethyl dithiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Potassium diethyl dithiophosphate in the formation of the novel Mo3(μ3-S)(μ-S)(μ-S2)2 cluster?

A1: this compound acts as a ligand source in the reaction leading to the formation of the Mo3(μ3-S)(μ-S)(μ-S2)2 cluster []. In the presence of a hydrochloric acid solution of [Mo3S4(H2O)9]4+ and acetic acid, this compound coordinates to the molybdenum centers, facilitating the formation of various Mo3Sx (x = 4–7) cluster cores, including the novel Mo3(μ3-S)(μ-S)(μ-S2)2 structure []. This new structural type is stabilized through a complementary association with a cubane-type Mo3NiS4 cluster, also formed during the reaction [].

Q2: How does the structure of the Mo3(μ3-S)(μ-S)(μ-S2)2 cluster, formed in the presence of this compound, contribute to its interaction with the Mo3NiS4 cluster?

A2: The Mo3(μ3-S)(μ-S)(μ-S2)2 cluster interacts with the Mo3NiS4 cluster through a combination of covalent bonding and non-covalent interactions []. Specifically, the μ-S sulfide ligands of the Mo3(μ3-S)(μ-S)(μ-S2)2 unit act as nucleophiles, forming directional covalent bonds with the nickel atom of the Mo3NiS4 cube []. Furthermore, the μ-S2 disulfide ligands engage in short S···S contacts (below 3.3 Å) with the sulfur atoms of the Mo3NiS4 core, contributing to the stability of the overall aggregate []. This complementary association highlights the ability of this compound to promote the formation of intricate multimetallic assemblies with potential applications in catalysis and materials science.

Q3: What analytical techniques were used to characterize the formation and stability of the Mo3(μ3-S)(μ-S)(μ-S2)2 cluster obtained using this compound?

A3: The newly formed Mo3(μ3-S)(μ-S)(μ-S2)2 cluster, obtained using this compound as a reagent, was characterized in detail using a combination of techniques []. Single-crystal X-ray analysis provided crucial information about the structure of the cluster, revealing the unique connectivity of the molybdenum and sulfur atoms and the specific interactions with the Mo3NiS4 unit []. Furthermore, Electrospray ionization mass spectrometry (ESI-MS) and 31P nuclear magnetic resonance (NMR) spectroscopy confirmed the presence and stability of the Mo3(μ3-S)(μ-S)(μ-S2)2 - Mo3NiS4 aggregate in solution, highlighting the robustness of the assembly [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.